N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in the photosynthetic process, particularly in the electron transfer chain .
Mode of Action
The compound binds at the QB binding site of the D1 protein, effectively blocking the electron transfer in photosynthesis . This interaction disrupts the normal function of the photosystem, leading to the inhibition of photosynthesis .
Biochemical Pathways
The affected pathway is the photosynthetic electron transfer chain within photosystem II . By inhibiting the electron transfer, the compound disrupts the energy conversion process in photosynthesis, leading to downstream effects such as reduced ATP production .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis . This leads to a decrease in the energy production of the plant, affecting its growth and survival . In the context of herbicidal activity, this results in the effective control of weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article reviews the compound's biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
PI3Kδ plays a crucial role in immune cell signaling and is implicated in various inflammatory and autoimmune diseases. The inhibition of PI3Kδ can lead to reduced proliferation and survival of immune cells, making it a target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
The compound this compound demonstrates high selectivity towards PI3Kδ with an IC50 value in the low nanomolar range . The presence of the morpholine group enhances binding affinity through hydrogen bonding interactions with amino acids in the enzyme's active site .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[1,5-a]pyrimidines significantly influence their biological activity. The following table summarizes key findings from SAR studies related to this compound:
Compound Modification | IC50 (nM) | Selectivity Ratio (PI3Kα/PI3Kδ) | Notes |
---|---|---|---|
N-[2-(morpholin-4-yl)ethyl] | 18 | 79 | High potency against PI3Kδ |
5-substituted indole derivatives | 84 | 1415 | Moderate activity; less selective |
Carbonyl function at C(2) position | 63 | 939 | Improved selectivity and potency |
These modifications highlight that substituents at the C(5) position can either enhance or diminish the compound's efficacy and selectivity against different PI3K isoforms .
Case Studies
Several studies have explored the therapeutic potential of this compound. For instance:
- Asthma Treatment : A study demonstrated that compounds similar to this compound effectively reduced airway inflammation in animal models of asthma. The selective inhibition of PI3Kδ resulted in decreased eosinophil infiltration and cytokine production .
- Autoimmune Disorders : Research indicated that this compound could mitigate symptoms in models of systemic lupus erythematosus (SLE). The inhibition of PI3Kδ led to a reduction in hyperactive immune responses characteristic of SLE .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-16(2)19-14-20(22-8-9-25-10-12-27-13-11-25)26-21(24-19)18(15-23-26)17-6-4-3-5-7-17/h3-7,14-16,22H,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSAMBTXVRHNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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